3-Bromo-4-(trifluoromethoxy)pyridine 3-Bromo-4-(trifluoromethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800231
InChI: InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H
SMILES: C1=CN=CC(=C1OC(F)(F)F)Br
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol

3-Bromo-4-(trifluoromethoxy)pyridine

CAS No.:

Cat. No.: VC13800231

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)pyridine -

Specification

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
IUPAC Name 3-bromo-4-(trifluoromethoxy)pyridine
Standard InChI InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H
Standard InChI Key FLSJSUJCGNTMPE-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1OC(F)(F)F)Br
Canonical SMILES C1=CN=CC(=C1OC(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular structure is defined by the pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitution at the 3- and 4-positions introduces bromine and trifluoromethoxy groups, respectively. The SMILES notation for the compound is C1=CN=CC(=C1OC(F)(F)F)Br, which precisely encodes the connectivity of atoms . The InChIKey FLSJSUJCGNTMPE-UHFFFAOYSA-N provides a unique identifier for computational and database applications .

The trifluoromethoxy group (OCF3-\text{OCF}_3) contributes to the molecule’s lipophilicity and metabolic stability, traits highly sought after in drug design . Bromine’s presence enhances reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H3BrF3NO\text{C}_6\text{H}_3\text{BrF}_3\text{NO}
Molecular Weight241.99 g/mol
Purity≥95%
Storage ConditionsCool, dry environment
Predicted Collision CCS147.5–152.3 Ų

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
TrifluoromethoxylationOCF3\text{OCF}_3 source, Cu catalyst60–70%
BrominationBr2\text{Br}_2, H2SO4\text{H}_2\text{SO}_4, 130–140°C50–60%

Purification and Quality Control

The compound is typically purified via column chromatography or recrystallization, with purity verified by HPLC (>95%) . Sigma-Aldrich lists the product under catalog number ENAH9ABB6914, though detailed chromatographic parameters are unspecified .

Applications in Chemical Research

Pharmaceutical Intermediate

3-Bromo-4-(trifluoromethoxy)pyridine serves as a precursor in kinase inhibitor synthesis. For instance, trifluoromethoxy groups enhance binding affinity to ATP pockets in target enzymes . Bromine facilitates further functionalization, such as coupling with boronic acids to form biaryl structures critical in drug candidates.

Agrochemical Development

In agrochemistry, the compound’s halogenated structure contributes to herbicidal and insecticidal activity. The trifluoromethoxy group’s stability under environmental conditions prolongs the efficacy of derived products .

Analytical and Computational Data

Computational Predictions

The PubChemLite entry provides collision cross-section (CCS) values calculated via machine learning models, which are critical for ion mobility spectrometry . These predictions align with experimental data for similar mass adducts, supporting method development in analytical workflows.

Spectral Libraries

Despite the absence of experimental NMR or IR data in sources, computational tools (e.g., ACD/Labs, ChemDraw) can simulate spectra based on the compound’s structure. Such simulations aid in dereplication and structural elucidation.

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